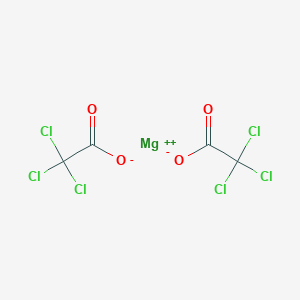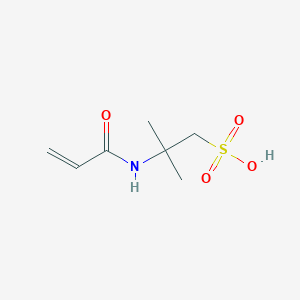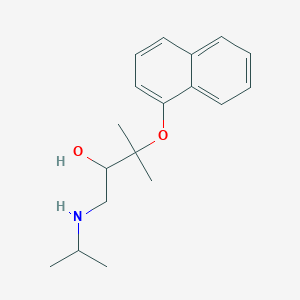
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol is a chemical compound that belongs to the category of β-adrenergic receptor antagonists. It is commonly used in scientific research for its ability to block the activity of β-adrenergic receptors. In
Aplicaciones Científicas De Investigación
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol is primarily used in scientific research as a β-adrenergic receptor antagonist. It is commonly used to investigate the role of β-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response. It has also been used to study the effects of β-adrenergic receptor blockade on various diseases, such as hypertension, heart failure, and asthma.
Mecanismo De Acción
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol works by blocking the activity of β-adrenergic receptors. These receptors are found in various tissues throughout the body, including the heart, lungs, liver, and adipose tissue. When activated by the hormone epinephrine or norepinephrine, β-adrenergic receptors stimulate various physiological processes, such as heart rate, blood pressure, and glucose metabolism. By blocking the activity of these receptors, 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol can reduce the effects of these hormones on the body.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol depend on the specific tissue and receptor subtype being targeted. In general, β-adrenergic receptor blockade can reduce heart rate, blood pressure, and myocardial oxygen demand. It can also decrease lipolysis in adipose tissue, reduce insulin secretion in the pancreas, and decrease glycogenolysis in the liver. These effects can be beneficial in certain diseases, such as hypertension and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol in lab experiments is its specificity for β-adrenergic receptors. This allows researchers to selectively block the activity of these receptors without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other β-adrenergic receptor antagonists. This can make it difficult to achieve complete blockade of the receptors in certain tissues.
Direcciones Futuras
There are several future directions for research involving 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol. One area of interest is the role of β-adrenergic receptors in cancer progression. Recent studies have suggested that β-adrenergic receptor signaling may promote tumor growth and metastasis, and blocking these receptors may have therapeutic potential. Another area of interest is the development of more potent and selective β-adrenergic receptor antagonists for use in research and clinical settings.
Métodos De Síntesis
The synthesis of 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol involves the reaction of 1-naphthol with isopropylamine and 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The yield of the product is typically around 50%.
Propiedades
Número CAS |
19343-20-5 |
|---|---|
Nombre del producto |
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol |
Fórmula molecular |
C18H25NO2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3-methyl-3-naphthalen-1-yloxy-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C18H25NO2/c1-13(2)19-12-17(20)18(3,4)21-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13,17,19-20H,12H2,1-4H3 |
Clave InChI |
AHNWOZVUKIGWSH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C(C)(C)OC1=CC=CC2=CC=CC=C21)O |
SMILES canónico |
CC(C)NCC(C(C)(C)OC1=CC=CC2=CC=CC=C21)O |
Sinónimos |
1-(Isopropylamino)-3-methyl-3-(1-naphtyloxy)-2-butanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
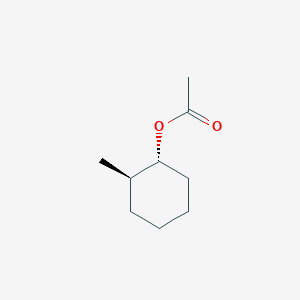
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
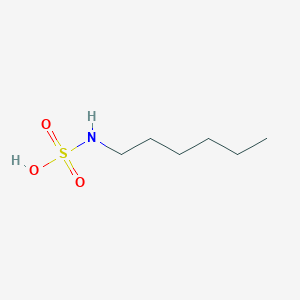
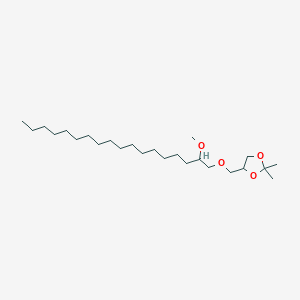
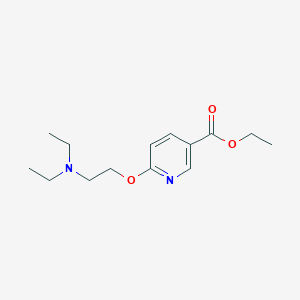
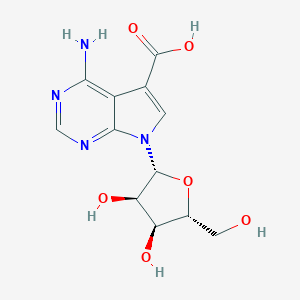

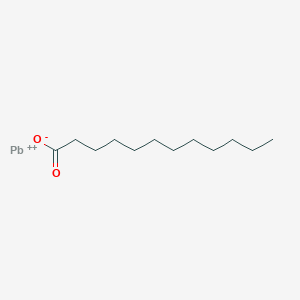
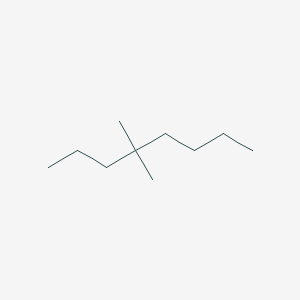
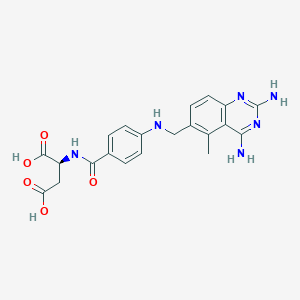
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
